molecular formula C15H18FN5O B2955679 5-Fluoro-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2379987-15-0

5-Fluoro-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2955679
CAS No.: 2379987-15-0
M. Wt: 303.341
InChI Key: IMLFGEVJIBSVIO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyrimidine ring positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of downstream effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyrimidine: A simpler analog with similar fluorine substitution.

    5-Methyl-2-pyrimidinol: Shares the pyrimidine core structure.

    N-(2-Pyrimidinyl)piperidine: Contains the piperidine and pyrimidine moieties.

Uniqueness

5-Fluoro-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and piperidine moieties enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

2-[[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-11-5-19-15(20-6-11)22-10-12-3-2-4-21(9-12)14-17-7-13(16)8-18-14/h5-8,12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLFGEVJIBSVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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